2-Chloro-4-methoxypyrimidin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-4-methoxypyrimidin-5-ol |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-4-3(9)2-7-5(6)8-4/h2,9H,1H3 |
InChI Key |
CHTJKWGAYMZHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1O)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 Chloro 4 Methoxypyrimidin 5 Ol and Analogous Halogenated Pyrimidinols
Classical and Conventional Methodologies
Traditional approaches to pyrimidine (B1678525) synthesis have long relied on robust and well-established chemical transformations. These methods, centered around building the heterocyclic ring from acyclic precursors or functionalizing an existing pyrimidine core, remain foundational in synthetic organic chemistry.
Cyclocondensation and Ring-Closing Approaches
The most classical method for constructing the pyrimidine core is through the cyclocondensation of a three-carbon component with a compound containing an N-C-N moiety, such as urea (B33335), thiourea (B124793), or guanidine (B92328) derivatives. googleapis.com This [3+3] cycloaddition strategy is a powerful tool for creating the initial pyrimidine ring system. For instance, the reaction of β-dicarbonyl compounds or their equivalents with amidines is a common pathway. mdpi.com
A representative general cyclocondensation reaction is the Biginelli reaction, where an aldehyde, a β-ketoester, and urea condense to form a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine. While not directly producing the target compound, this principle of ring formation from acyclic precursors is central. For more complex substitution patterns, multi-component reactions are employed. For example, 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcones with guanidine hydrochloride in basic conditions. nih.gov A three-component sequence involving alkynylation and cyclocondensation has also been used to produce highly substituted pyrimidines. researchgate.net
The table below illustrates typical starting materials used in cyclocondensation reactions for pyrimidine synthesis.
| 1,3-Dicarbonyl Component | N-C-N Component | Resulting Scaffold |
| Diethyl malonate | Urea | Barbituric acid (precursor to dihydroxypyrimidines) |
| Ethyl acetoacetate | Guanidine | 2-Amino-4-methylpyrimidin-6-ol |
| Malononitrile | Thiourea | 4-Amino-6-mercaptopyrimidin-2-carbonitrile |
| β-Ketoesters / β-Ketoamides | Guanidines | 2,4,5-Trisubstituted Pyrimidines researchgate.net |
These foundational cyclization strategies provide the initial pyrimidine skeleton, which can then be subjected to further functionalization to achieve the desired substitution pattern of the target molecule.
Directed Functionalization: Halogenation, Alkoxylation, and Hydroxylation of Pyrimidine Precursors
Once the basic pyrimidine ring is formed, directed functionalization is employed to introduce the specific chloro, methoxy (B1213986), and hydroxyl groups. The reactivity of the pyrimidine ring, being an electron-deficient system, dictates the strategy for these transformations. Halogenated pyrimidines are particularly versatile intermediates. googleapis.com
Halogenation: The conversion of hydroxyl groups (or their tautomeric keto forms, pyrimidinones) to chloro groups is a standard transformation, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃). japsonline.com For example, 5-fluorouracil (B62378) can be converted to 2,4-dichloro-5-fluoropyrimidine (B19854) using POCl₃, often with a base catalyst to enhance the reaction. japsonline.com Similarly, 2-aminopyrimidine (B69317) can be converted to 2-chloropyrimidine (B141910) via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) in hydrochloric acid. orgsyn.orggoogle.com
Alkoxylation: Methoxy groups are commonly introduced via nucleophilic substitution of a chloro substituent. The chlorine atom at the C4 position of a 2,4-dichloropyrimidine (B19661) is generally more reactive towards nucleophiles than the one at C2. This allows for selective substitution. For instance, reacting a 2,4-dichloropyrimidine with sodium methoxide (B1231860) (NaOMe) can yield a 2-chloro-4-methoxypyrimidine. A method for preparing 2-chloro-4-substituted pyrimidines starts from 2-methylthio-4-chloropyrimidine, where the chloro group is replaced by an alkoxy group, followed by chlorination of the methylthio group. google.com
Hydroxylation: The introduction of a hydroxyl group at the C5 position can be challenging. A direct hydroxylation is often not feasible. A more common strategy is the demethylation of a methoxy group. A patented method describes the synthesis of 2-chloro-5-hydroxypyrimidine (B58251) from 2-chloro-5-methoxypyrimidine (B1297454). patsnap.com This transformation is achieved by heating with hydrobromic acid in an organic acid solvent, with methionine added as a catalyst. patsnap.com This process effectively converts the methoxy group to a hydroxyl group, a crucial step for obtaining the target molecule's "-ol" functionality. patsnap.com
A plausible synthetic sequence for 2-Chloro-4-methoxypyrimidin-5-ol based on these classical methods would involve:
Formation of a 5-methoxypyrimidine-2,4-diol precursor via cyclocondensation.
Dichlorination using POCl₃ to yield 2,4-dichloro-5-methoxypyrimidine.
Selective nucleophilic substitution at C4 with sodium methoxide to form 2-chloro-4,5-dimethoxypyrimidine.
Selective demethylation of the C5-methoxy group to yield the final product, this compound.
Post-Synthetic Modifications and Functional Group Interconversions on Pyrimidine Systems
Post-synthetic modification refers to the chemical alteration of an already assembled pyrimidine ring to introduce new functional groups or create analogs. This is a cornerstone of library synthesis for drug discovery. Halogenated pyrimidines are excellent substrates for such modifications due to their susceptibility to nucleophilic aromatic substitution (SNAr).
A key example relevant to the synthesis of the target compound is the functional group interconversion of a methoxy group to a hydroxyl group. As previously mentioned, the demethylation of 2-chloro-5-methoxypyrimidine using hydrobromic acid and methionine provides 2-chloro-5-hydroxypyrimidine. patsnap.com This reaction highlights how a functional group installed during an earlier synthetic step can be converted to the desired group at a later stage.
Other common post-synthetic modifications include:
Amination: Replacing a chloro group with an amine.
Thiolation: Substituting a chloro group with a thiol or thiolate.
C-C Bond Formation: Using the halogen as a handle for cross-coupling reactions (discussed in section 2.2.2).
These modifications allow for the diversification of pyrimidine scaffolds, enabling the exploration of structure-activity relationships. psu.edu For instance, 2,4-diaminopyrimidine (B92962) derivatives have been modified by introducing various groups at different positions on the ring to alter their biological activity. google.com
Modern and Advanced Synthetic Protocols
While classical methods are reliable, modern synthetic chemistry offers more sophisticated and efficient tools for constructing complex molecules like this compound. These advanced protocols often provide greater control over stereochemistry and regioselectivity and enable the rapid diversification of molecular scaffolds.
Retrosynthetic Analysis in the Design of Complex Pyrimidine Derivatives
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. chemicalbook.com
For a target molecule like This compound , a retrosynthetic analysis would identify key bond disconnections (see figure below).
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests that the hydroxyl group could be derived from a methoxy group via demethylation (FGI). The chloro and methoxy groups on the ring can be installed from a dichlorinated precursor (Intermediate B). This dichlorinated intermediate, in turn, can be traced back to a cyclocondensation reaction between a substituted three-carbon unit (like a derivative of methoxymalonic acid) and a simple N-C-N component like urea or guanidine. This strategic deconstruction provides a clear roadmap for the laboratory synthesis.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Pyrimidine Diversification
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. Halogenated pyrimidines are excellent electrophilic partners in these reactions, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. googleapis.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. japsonline.com It is widely used to append aryl or heteroaryl groups to the pyrimidine core. For example, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling, typically reacting at the more labile C4 position first. googleapis.com This allows for the stepwise introduction of different aryl groups.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. google.com It is a powerful method for installing alkynyl moieties onto the pyrimidine ring. researchgate.netorgsyn.org For instance, 5-iodopyrimidines readily undergo Sonogashira coupling to produce 5-alkynylpyrimidines, which are versatile intermediates for further transformations. researchgate.netorgsyn.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It has become a go-to method for synthesizing N-aryl and N-heteroaryl amines, overcoming the limitations of classical methods. The reaction can be applied to chloropyrimidines to introduce a wide variety of primary and secondary amines, including anilines and aliphatic amines. researchgate.net
The table below summarizes the application of these key coupling reactions for pyrimidine diversification.
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Halopyrimidine + Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃, Dioxane nih.gov |
| Sonogashira | Halopyrimidine + Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Et₃N orgsyn.orggoogle.com |
| Buchwald-Hartwig | Halopyrimidine + Amine | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ researchgate.net |
While not directly used to synthesize the core of this compound, these advanced protocols are invaluable for creating analogs. Starting from the target compound, the remaining chloro group at the C2 position could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig reactions to generate a library of novel, complex pyrimidine derivatives for further investigation.
Multicomponent Reactions (MCRs) for Efficient Pyrimidine Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govbas.bg This approach offers significant advantages, including high atom economy, reduced waste, and simplified purification procedures, aligning with the principles of green chemistry. nih.gov
Several MCRs are employed for the synthesis of pyrimidine scaffolds. The Biginelli reaction, a well-known three-component reaction, involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones. nih.gov While not directly yielding this compound, this and other MCRs provide a versatile platform for creating a diverse library of pyrimidine derivatives that can be further functionalized. nih.govbohrium.com For instance, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, showcasing the potential for creating highly substituted and unsymmetrical pyrimidines. bohrium.comfigshare.com
The development of MCRs for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, has also gained considerable attention. benthamdirect.combohrium.com These reactions often utilize readily available starting materials and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions. bohrium.com
Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name | Reactants | Product Type | Key Features |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, (Thio)urea | Dihydropyrimidinones | Well-established, versatile for diverse substitutions. nih.gov |
| Iridium-Catalyzed MCR | Amidines, Alcohols | Substituted Pyrimidines | High regioselectivity, access to unsymmetrical products. bohrium.comfigshare.com |
| Pyrido[2,3-d]pyrimidine Synthesis | Arylglyoxals, Barbituric acids, 6-aminopyrimidine-2,4(1H,3H)-diones | Pyrrolo[2,3-d]pyrimidines | Green on-water approach. bohrium.com |
Chemo-, Regio-, and Stereoselective Synthetic Pathways for Pyrimidine Derivatives
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial in the synthesis of complex molecules like substituted pyrimidinols to ensure the desired isomer is obtained.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of pyrimidine synthesis, this is critical when dealing with starting materials containing multiple reactive sites. For example, a selective three-component coupling has been developed for the synthesis of dihydropyrimidinones by the co-condensation of two different aldehydes with a substituted urea under Lewis acid catalysis. rsc.org
Regioselectivity is the control of the position at which a chemical bond is formed. In pyrimidine synthesis, this determines the substitution pattern on the heterocyclic ring. Organocatalytic inverse electron-demand Diels-Alder reactions of ketones with 1,3,5-triazine (B166579) have been shown to produce 4,5-disubstituted or 4-monosubstituted pyrimidines with high regioselectivity. mdpi.com Similarly, a regioselective iridium-catalyzed multicomponent synthesis allows for the controlled assembly of highly and unsymmetrically decorated pyrimidines. figshare.com
Stereoselectivity involves controlling the spatial orientation of the atoms in a molecule. While less common for the synthesis of the aromatic pyrimidine core itself, it is highly relevant for reactions involving substituents or in the synthesis of non-aromatic pyrimidine derivatives. For instance, the development of stereoselective methods for synthesizing chiral derivatives of compounds containing heterocyclic rings is an active area of research. mdpi.comnih.gov
Advanced synthetic methods continue to be developed to address the challenges of selectivity in organic synthesis. nih.gov These include the use of specific catalysts and reaction conditions to direct the outcome of a reaction towards a single desired product.
Implementation of Protecting Group Strategies in Pyrimidinol Synthesis
Protecting groups are essential tools in organic synthesis for temporarily masking a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. fiveable.meyoutube.com The choice of a protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. slideshare.net
In the synthesis of complex pyrimidinols, protecting groups are often necessary to achieve the desired substitution pattern. For example, to synthesize a molecule with different functional groups at various positions on the pyrimidine ring, it may be necessary to protect one or more positions to direct the reaction to the desired site.
Common protecting groups for hydroxyl groups include ethers (e.g., benzyl (B1604629), methoxymethyl) and silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl). libretexts.org For amino groups, carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently used. fiveable.me
An important concept in protecting group strategy is orthogonality , which allows for the selective removal of one protecting group in the presence of others. fiveable.me For instance, a silyl ether can be removed with a fluoride (B91410) source, while a benzyl ether is cleaved by hydrogenolysis, allowing for sequential deprotection and functionalization. fiveable.me
The successful synthesis of highly substituted pyrimidine derivatives often relies on a carefully planned protecting group strategy to control the reactivity of the various functional groups present in the starting materials and intermediates. nih.govlibretexts.org
Green Chemistry Applications in Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to develop more environmentally friendly and sustainable processes. This involves the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions.
Solvent-Free and Mechanochemical Synthesis (e.g., Ball Milling)
Solvent-free reactions and mechanochemistry, particularly ball milling, have emerged as powerful green chemistry techniques. nih.govacs.orgjsynthchem.com These methods reduce or eliminate the need for hazardous organic solvents, leading to cleaner reactions and easier product isolation. nih.govelsevierpure.com
Ball milling is a mechanochemical technique where reactants are ground together in a stainless steel jar with steel balls. The mechanical energy provides the activation for the reaction. nih.govjsynthchem.com This method has been successfully used for the solvent-free and, in some cases, catalyst-free synthesis of pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, with high yields. nih.govresearchgate.netnih.gov
Table 2: Comparison of Conventional vs. Mechanochemical Synthesis of Pyrano[2,3-d]pyrimidines
| Method | Solvent | Catalyst | Reaction Time | Yield | Reference |
| Conventional | Ethanol | Various | Hours | Moderate to High | orientjchem.org |
| Ball Milling | None | None/Catalyst | Minutes to Hours | High to Quantitative | nih.govresearchgate.net |
The advantages of mechanochemical synthesis include:
Reduced environmental impact: Eliminates the need for solvent purchase, purification, and disposal. jsynthchem.com
Enhanced reaction rates: The intense mixing and grinding can lead to faster reactions. jsynthchem.com
High yields: Often provides excellent product yields. nih.govresearchgate.net
Simplified workup: Products are often obtained as a solid powder, simplifying purification. nih.gov
Catalysis (e.g., Organocatalysis, Heterogeneous, Reusable Catalysts)
Catalysis plays a pivotal role in green pyrimidine synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, which can be toxic and expensive. Organocatalysts have been used in the synthesis of pyrimidine derivatives, for example, in inverse electron-demand Diels-Alder reactions. mdpi.com
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). A key advantage is their easy separation from the reaction mixture, allowing for recycling and reuse. nih.gov Examples include nano-SiO2 and ZnO nano-powders, which have been used for the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net Magnetically recoverable nanocatalysts are also gaining traction as they can be easily separated using a magnet. nih.gov
Reusable Catalysts: The ability to reuse a catalyst multiple times is a cornerstone of green chemistry, as it reduces waste and cost. nih.gov Many heterogeneous catalysts, such as modified ZnO nanoparticles and β-cyclodextrin, have demonstrated good reusability in pyrimidine synthesis. mdpi.comacs.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating organic reactions. researchgate.netrsisinternational.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to:
Dramatically reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.netnih.gov
Higher yields and purity: The rapid heating can minimize the formation of side products. researchgate.netnih.gov
Improved energy efficiency: Microwaves directly heat the reactants, leading to more efficient energy transfer compared to conventional heating methods. nih.gov
MAOS has been successfully applied to the synthesis of a wide variety of pyrimidine derivatives, including di- and trisubstituted pyrimidines and fused systems like pyrazolo-pyrimidines. nih.govcolab.ws The combination of MAOS with other green chemistry principles, such as the use of solvent-free conditions or reusable catalysts, can lead to highly efficient and sustainable synthetic protocols. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Synthesis of DPA-714 (a pyrazolo-pyrimidine) | Conventional | 4–6 h | 68–72% | nih.gov |
| Synthesis of DPA-714 (a pyrazolo-pyrimidine) | Microwave | 40 min | 42% | nih.gov |
| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Conventional | - | - | rsisinternational.org |
| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | Microwave | 10-15 min | High | rsisinternational.org |
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful green chemistry tool for accelerating chemical reactions and improving yields in the synthesis of heterocyclic compounds, including pyrimidines. researchgate.netnih.gov The phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhances mass transfer and reaction rates. nih.gov This technique often leads to significantly shorter reaction times—decreasing from hours to minutes—and higher product yields compared to conventional heating methods. nih.goveurjchem.com
While direct literature on the ultrasound-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to analogous structures. For instance, ultrasound irradiation effectively promotes the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields (27-97%). researchgate.netorganic-chemistry.org This approach was further improved by Vidal et al., who developed a modified Pinner reaction under ultrasound irradiation to produce pyrimidinols, which could then undergo further functionalization. mdpi.com
The benefits of sonochemistry have been demonstrated in various pyrimidine syntheses:
Rapid Synthesis: Pyrazolo[1,5-a]pyrimidines have been synthesized in just 5 minutes with yields ranging from 61-98% using ultrasound. nih.gov
High Efficiency: In the synthesis of dihydroquinolines, using water as a solvent under ultrasonic irradiation completed the reaction in 1 hour with a 96% yield, a significant improvement over silent conditions (4 hours, 80% yield). nih.gov
Solvent and Catalyst-Free Conditions: The synthesis of 1,5-benzodiazepines has been achieved using ultrasound under solvent-free conditions with an eco-friendly organocatalyst. nih.gov
The table below summarizes findings from research on ultrasound-assisted synthesis for pyrimidine derivatives, illustrating the potential of this technique for producing compounds like this compound.
| Product Type | Reactants | Conditions | Yield | Reaction Time | Reference |
| 4-Pyrimidinols | β-keto esters, Amidines | Ultrasound, K₂CO₃, Water | 27-97% | 1-2 min (sonicator) | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole | Ultrasound, EtOH | 61-98% | 5 min | nih.gov |
| 4-Arylquinolines | Anilines, Aryl ketones, DMSO | K₂S₂O₈ | Good | Not Specified | organic-chemistry.org |
| 4-Alkoxy-2-methylquinolines | 6-methoxy-2-methylquinolin-4-ol, Alkyl halides | Ultrasound, K₂CO₃, DMF | 45-84% | 15 min | nih.govresearchgate.net |
| 1,2,4-Triazole Derivatives | 2-(4-isobutylphenyl)propane hydrazide, Methyl isothiocyanate | Ultrasound | 65-80% | 39-80 min | mdpi.com |
Biocatalytic Transformations for Pyrimidine Derivatives
Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. diva-portal.org These methods are particularly valuable for producing complex chiral molecules, which are often difficult to obtain through traditional chemical synthesis. mdpi.com
For pyrimidine derivatives, biocatalytic approaches are primarily focused on enantioselective reductions and other specific modifications of the pyrimidine core. mdpi.com Enzymes such as dehydrogenases and whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) have been successfully employed. mdpi.com For example, the bioreduction of pyrimidine carbonyl derivatives using Saccharomyces cerevisiae has yielded secondary alcohols with high optical purity (up to 99% ee) and good conversion rates. mdpi.com The stereochemical outcome of these reactions can often be controlled by the position of substituents on the pyrimidine ring. mdpi.com
The work in this field highlights the potential for creating functionalized pyrimidinols with specific stereochemistry, a crucial aspect for bioactive compounds. While direct enzymatic synthesis of this compound is not documented, the principles are applicable for modifying related pyrimidine precursors. The use of enzymes can be a powerful strategy for introducing chirality or performing selective functional group manipulations on a pre-formed pyrimidine ring. diva-portal.orgnih.gov
A chemo-enzymatic approach, which combines chemical synthesis with biocatalytic steps, has also proven effective. nih.govresearchgate.net For instance, the enzyme SorbC has been used for the synthesis of sorbicillinol, a key intermediate that can then undergo chemical reactions like Diels-Alder cycloadditions to produce complex natural products. nih.govresearchgate.net This hybrid strategy leverages the strengths of both synthetic methodologies.
| Biocatalyst | Substrate Type | Transformation | Key Findings | Reference |
| Saccharomyces cerevisiae | Phenacyl derivatives of trimethylene uracils | Carbonyl reduction | Produced secondary alcohols with up to 99% ee; yield and selectivity influenced by substrate concentration and pH. | mdpi.com |
| Various Dehydrogenases | Prochiral pyrimidine derivatives | Enantioselective desymmetrization | S. cerevisiae was found to be the most promising catalyst for the biotransformation of bulky phenacyl derivatives. | mdpi.com |
| SorbC (Monooxygenase) | Sorbicillin | Oxidation | Enzymatic synthesis of highly reactive sorbicillinol for subsequent chemical reactions. | nih.govresearchgate.net |
| Not Specified | Novel pyrimidine derivatives | Enzyme inhibition studies | Synthesized derivatives showed effective inhibition of metabolic enzymes like carbonic anhydrase and acetylcholinesterase. | nih.govresearchgate.net |
Utilization of Green Solvents (e.g., Water, Ionic Liquids)
The replacement of volatile and hazardous organic solvents with greener alternatives is a primary goal of sustainable chemistry. rasayanjournal.co.in Water and ionic liquids (ILs) are two prominent classes of green solvents that have been successfully implemented in the synthesis of pyrimidine derivatives. benthamdirect.com
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov It can also enhance reaction rates and selectivity through hydrophobic effects. nih.gov Multicomponent reactions (MCRs) are particularly well-suited for aqueous media. The synthesis of 4,7-dihydrotetrazolo[1,5-a]pyrimidines has been achieved through a three-component reaction in water under microwave irradiation, demonstrating the potential for selective and efficient synthesis in an aqueous environment. nih.gov Magnetized deionized water has also been used as a green solvent for the catalyst-free synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and short reaction times. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are valued for their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net They can act as both solvents and catalysts, and their ability to be recycled makes them an attractive green alternative. japsonline.comnih.gov In pyrimidine synthesis, L-proline nitrate (B79036), an amino acid-based ionic liquid, has been used as an efficient and recyclable catalyst for the one-pot, three-component synthesis of dihydropyrimidinones, achieving yields significantly higher than non-catalyzed reactions. japsonline.comjapsonline.com The use of triethylammonium (B8662869) acetate (B1210297), another ionic liquid, under microwave irradiation has also proven highly efficient for synthesizing pyrimidine hybrids, with the ionic liquid being recyclable for up to five cycles. nih.gov
The adoption of these green solvents offers substantial advantages, including simplified workup procedures, reduced environmental impact, and often, improved reaction efficiency. rasayanjournal.co.inresearchgate.net
| Green Solvent | Reaction Type | Catalyst | Key Advantages | Reference |
| Water | Three-component reaction | Microwave irradiation (catalyst-free) | Selective formation of 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives. | nih.gov |
| Magnetized Deionized Water | One-pot multicomponent synthesis | Catalyst-free | High-to-excellent yields, short reaction times, eco-friendly. | researchgate.net |
| L-proline nitrate (Ionic Liquid) | Biginelli multicomponent reaction | L-proline nitrate | Environmentally friendly, high yields (86.74%), recyclable catalyst. | japsonline.comjapsonline.com |
| Triethylammonium acetate (Ionic Liquid) | Biginelli-type reaction | Microwave irradiation | Highly efficient, recyclable ionic liquid (up to 5 cycles). | nih.gov |
| Water | Four-component reaction | Ultrasound irradiation (catalyst-free) | Excellent yields (>90%), reaction 2.5 to 6 times faster than silent conditions. | nih.gov |
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Methoxypyrimidin 5 Ol
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 2-Chloro-4-methoxypyrimidin-5-ol is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This is a primary pathway for modifying the pyrimidine core.
Reactivity at the C-2 Chloro Position
The chlorine atom at the C-2 position is the most labile group and is readily displaced by a variety of nucleophiles. This is a common strategy for introducing diverse functionalities onto the pyrimidine ring. youtube.comchemrxiv.org The electron-withdrawing nature of the pyrimidine nitrogens and the other substituents enhances the electrophilicity of the C-2 carbon, facilitating nucleophilic attack. libretexts.org
Common nucleophiles that react at this position include amines, thiols, and alkoxides. youtube.comchemrxiv.org For instance, reaction with amines leads to the formation of 2-amino-4-methoxypyrimidin-5-ol derivatives.
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Product |
| R-NH2 (Amine) | 2-(Alkyl/Aryl)amino-4-methoxypyrimidin-5-ol |
| R-SH (Thiol) | 2-(Alkyl/Aryl)thio-4-methoxypyrimidin-5-ol |
| R-OH (Alcohol) | 2-Alkoxy-4-methoxypyrimidin-5-ol |
Substitution Dynamics at the C-4 Methoxy (B1213986) Group
While the C-2 chloro group is more reactive, the C-4 methoxy group can also undergo nucleophilic substitution, although it typically requires more forcing conditions. The relative reactivity of the C-2 and C-4 positions can be influenced by the nature of the nucleophile and the reaction conditions. In some cases, sequential substitution can be achieved, allowing for the introduction of different nucleophiles at both positions. A patent describes the substitution of a 4-chloro group in a similar pyrimidine system with an alkali metal methoxide (B1231860) to yield a 4-methoxy derivative. google.com
Transformations Involving the C-5 Hydroxyl Functionality
The hydroxyl group at the C-5 position offers another site for chemical modification. It can undergo typical reactions of a phenolic hydroxyl group, such as etherification and esterification. For example, it can be alkylated to form the corresponding ether or acylated to form an ester. These reactions are often carried out to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities that can modulate the biological activity or physical properties of the molecule. 2-Chloro-4,5-dimethoxypyrimidine is a related compound where the hydroxyl group has been methylated. chemicalbook.com
Electrophilic Reactions on the Pyrimidine Core
While the electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic attack, the presence of the electron-donating hydroxyl and methoxy groups can activate the ring towards certain electrophilic substitutions. youtube.com However, such reactions are less common compared to nucleophilic substitutions. Halogenation, such as bromination, can occur at the electron-rich positions of the pyrimidine ring, as seen in the formation of 5-bromo-2-chloro-4-methoxypyrimidine (B163204) from a related precursor. caymanchem.com
Oxidation and Reduction Chemistry of Pyrimidinols
The pyrimidine ring and its substituents can participate in redox reactions. The chloro group at the C-2 position can be removed through reductive dehalogenation. The hydroxyl group at C-5 can potentially be oxidized, although this may lead to ring instability or rearrangement. A study on 2-thiopyridines, which have some structural similarities, showed that oxidation with potassium permanganate (B83412) can lead to the formation of sulfonylpyridinium salts. chemrxiv.org
Rearrangement Reactions and Tautomerism Studies
Hydroxypyrimidines, including this compound, can exist in tautomeric forms. The hydroxyl group can tautomerize to a keto form, leading to an equilibrium between the pyrimidinol and the corresponding pyrimidinone. libretexts.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. The aromaticity of the pyrimidine ring provides a significant driving force for the enol (hydroxyl) form to be favored. libretexts.org
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure |
| 5-Hydroxy (Enol) | This compound |
| 5-Keto (Ketone) | 2-Chloro-4-methoxy-pyrimidin-5(4H)-one |
Insufficient Published Research Hinders Comprehensive Review of this compound in Fused Heterocycle Synthesis
A thorough review of available scientific literature reveals a significant lack of published research detailing the specific chemical reactivity and transformation pathways of this compound, particularly concerning its use in the formation of fused heterocyclic systems. While the synthesis and reactivity of various pyrimidine derivatives are well-documented for creating complex molecular architectures such as pyrimido[4,5-b]indoles, furo[2,3-d]pyrimidines, and pyrimido[4,5-b]quinolines, specific methodologies starting from this compound are not readily found in the surveyed chemical databases and scholarly articles.
The inherent structure of this compound, featuring a reactive chlorine atom, a methoxy group, and a hydroxyl group on the pyrimidine core, suggests its potential as a versatile precursor for building fused ring systems. The chlorine at the 2-position can act as a leaving group for nucleophilic substitution, while the hydroxyl group at the 5-position and the adjacent ring nitrogen could potentially participate in cyclocondensation or intramolecular cyclization reactions.
However, despite this theoretical potential, detailed experimental procedures, reaction conditions, and yields for the conversion of this specific compound into fused heterocycles are not described in the accessible literature. Chemical suppliers list derivatives such as 5-bromo-2-chloro-4-methoxypyrimidine as a building block for halogenated heterocycles, but concrete examples of its application in forming fused systems are sparse.
Consequently, a detailed article structured around the formation of fused heterocyclic systems derived explicitly from this compound cannot be generated at this time due to the absence of specific research findings in the public domain. Further investigation and publication by synthetic chemistry research groups would be necessary to elucidate the reactivity of this compound and its utility in constructing fused heterocyclic scaffolds.
Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Chloro 4 Methoxypyrimidin 5 Ol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-4-methoxypyrimidin-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be required for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) at the C5 position would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methoxy (B1213986) group (-OCH₃) protons at the C4 position would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The sole aromatic proton at the C6 position would appear as a singlet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals for each of the five carbon atoms in the pyrimidine (B1678525) ring and the one carbon in the methoxy group are anticipated. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing and donating effects of the substituents. For instance, the carbon atom attached to the chlorine (C2) would be significantly downfield. The carbon bearing the hydroxyl group (C5) and the one with the methoxy group (C4) would also have characteristic chemical shifts.
For the closely related analogue, 2-Chloro-4-methoxypyrimidine , ¹³C NMR data is available and provides a basis for comparison. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Analogues
| Carbon Atom | 2-Chloro-4-methoxypyrimidine nih.gov | This compound (Predicted) | 2-amino-4-chloro-6-methoxypyrimidine (Comparative Data) |
| C2 | 158.5 | ~158-160 | ~160 |
| C4 | 170.8 | ~165-170 | ~168 |
| C5 | 108.9 | ~140-145 (due to -OH) | ~95 |
| C6 | 158.8 | ~155-158 | ~162 |
| OCH₃ | 55.4 | ~55-57 | ~54 |
Mass Spectrometry (e.g., ESI-MS, GC-MS, LC-MS/MS for Fragmentation Analysis)
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI): For this compound, ESI-MS would be suitable for determining the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Given the presence of a chlorine atom, the isotopic pattern of the molecular ion peak would be characteristic, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the analogue 2-Chloro-4-methoxypyrimidine shows a molecular ion peak at m/z 144, consistent with its molecular weight. nih.gov For this compound, a molecular ion peak at m/z 160 would be expected.
Fragmentation Analysis (LC-MS/MS): Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Common fragmentation patterns for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HCN, and radicals like Cl• and CH₃•. For this compound, characteristic fragmentation could include the loss of the methoxy group, the chlorine atom, or cleavage of the pyrimidine ring.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Isotopic Pattern (³⁵Cl/³⁷Cl) |
| [M]⁺ | 160/162 | ~3:1 |
| [M-CH₃]⁺ | 145/147 | ~3:1 |
| [M-Cl]⁺ | 125 | - |
| [M-CO]⁺ | 132/134 | ~3:1 |
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. For the analogue 2-Chloro-4-methoxypyrimidine , an ATR-IR spectrum is available, which can be used for comparative purposes, noting the absence of the O-H stretch. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring breathing modes are often strong in the Raman spectrum. The C-Cl stretch is also typically Raman active. A Raman spectrum is available for 2-Chloro-4-methoxypyrimidine . nih.gov
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound and Analogues
| Functional Group | 2-Chloro-4-methoxypyrimidine (IR) nih.gov | This compound (Predicted IR) | 2-amino-4-chloro-6-methoxypyrimidine (Comparative IR) |
| O-H Stretch | - | 3200-3600 (broad) | - |
| N-H Stretch | - | - | 3400-3200 |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3080 |
| C-H Stretch (Aliphatic) | ~2950 | ~2950 | ~2960 |
| C=N/C=C Stretch | 1570, 1470 | 1580-1450 | 1600-1450 |
| C-O Stretch (Methoxy) | ~1250 | ~1250 | ~1240 |
| C-Cl Stretch | ~780 | ~780 | ~790 |
Electronic Spectroscopy (e.g., UV-Visible Absorption Spectroscopy)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the pyrimidine ring. The absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the hydroxyl and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrimidine. For the analogue 5-bromo-2-chloro-4-methoxypyrimidine (B163204) , UV absorption maxima are reported at 231 and 268 nm, which can serve as a reference.
Chromatographic and Separation Science Methodologies (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for the purification and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are well-suited for the analysis of polar compounds like this compound. A C18 column with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC): Given the hydroxyl group, derivatization to a more volatile silyl (B83357) ether might be necessary for successful GC analysis to prevent peak tailing and improve thermal stability. As mentioned earlier, GC-MS data is available for the more volatile analogue, 2-Chloro-4-methoxypyrimidine. nih.gov
Interactive Data Table: General Chromatographic Conditions for Pyrimidine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC/UPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol gradient | UV, MS |
| GC | Capillary (e.g., HP-5) | Helium or Nitrogen | FID, MS |
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methoxypyrimidin 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of molecular systems. By approximating the electron density, DFT calculations can predict various molecular characteristics with a good balance of accuracy and computational cost. For 2-Chloro-4-methoxypyrimidin-5-ol, DFT studies, often employing hybrid functionals like B3LYP, provide a foundational understanding of its behavior.
Electronic Structure and Molecular Geometry Optimization
Theoretical investigations into the electronic structure and molecular geometry of pyrimidine (B1678525) derivatives are often carried out using DFT methods. The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable conformation. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.
For similar pyrimidine structures, studies have shown that the optimized geometry obtained through methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) is in good agreement with experimental data where available. researchgate.net The planarity of the pyrimidine ring and the orientation of its substituents are key determinants of its electronic properties and intermolecular interactions.
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Calculated) (Note: This table is illustrative and based on general findings for similar pyrimidine structures. Specific values for this compound would require dedicated calculations.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl | Value |
| C-O (methoxy) | Value |
| C-O (hydroxyl) | Value |
| N-C-N | Value |
| C-N-C | Value |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.
In studies of related pyrimidine compounds, the HOMO and LUMO electron densities are often distributed across different parts of the molecule. uomphysics.net For instance, the HOMO might be localized on the pyrimidine ring and the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO could be concentrated around the chloro and methoxy (B1213986) substituents, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. uomphysics.net The analysis of HOMO and LUMO energies reveals that charge transfer predominantly occurs within the molecule itself. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies (Calculated) (Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Natural Bond Orbital (NBO) and Charge Transfer Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability. acadpubl.eu
NBO analysis can reveal significant intramolecular charge transfer (ICT) interactions. acadpubl.eu For example, the delocalization of electron density from a lone pair of an oxygen or nitrogen atom into an adjacent anti-bonding orbital (a π* or σ* orbital) indicates a stabilizing hyperconjugative interaction. The energy associated with these interactions, often denoted as E(2), quantifies the strength of the charge transfer. acadpubl.eu In pyrimidine derivatives, such interactions involving the nitrogen lone pairs and the π-system of the ring are common.
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular structure and condensed-phase properties of molecules. The NCI index is a computational tool that helps visualize and characterize weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, based on the electron density and its derivatives. jussieu.fr
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wiley-vch.dewikipedia.org By analyzing the critical points of the electron density, QTAIM can identify bond paths and characterize the nature of the interactions (e.g., shared-shell for covalent bonds, closed-shell for ionic and van der Waals interactions). muni.cz For a molecule like this compound, QTAIM could be used to characterize the intramolecular hydrogen bond between the hydroxyl group and a nitrogen atom of the pyrimidine ring, as well as potential intermolecular interactions in a crystal lattice.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable assistance in the structural elucidation of complex molecules. epstem.net By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed.
Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the theoretical method. These theoretical spectra can help in identifying the characteristic vibrational modes associated with specific functional groups in this compound, such as the C-Cl stretch, O-H bend, and pyrimidine ring vibrations.
Molecular Docking and Virtual Screening Studies in Drug Discovery Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of interaction of a small molecule ligand with the active site of a target protein. Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target.
While specific molecular docking studies for this compound are not detailed in the provided context, the pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and antimicrobial agents. Therefore, it is plausible that this compound or its derivatives could be investigated as potential ligands for various protein targets. A typical molecular docking study would involve:
Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Docking calculations: The ligand is placed in various positions and orientations within the protein's active site, and a scoring function is used to estimate the binding affinity for each pose.
Analysis of the results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.
These computational studies can provide valuable insights into the potential biological activity of this compound and guide the design of more potent and selective derivatives for therapeutic applications.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the intricacies of chemical reactions involving this compound is crucial for optimizing synthesis and predicting potential byproducts. Reaction mechanism modeling and transition state analysis are computational techniques employed to elucidate the step-by-step pathway of a reaction and identify the high-energy transition states that govern the reaction rate.
While specific studies on the reaction mechanisms of this compound are not extensively detailed in the public domain, the principles of these analyses can be applied to its synthesis and subsequent reactions. For instance, in the preparation of related 2-chloro-4-substituted pyrimidines, computational modeling could be used to understand the preference for substitution at the C4 position and the role of the solvent and base in facilitating the reaction. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway and the structure of the transition state. This knowledge is instrumental in selecting optimal reaction conditions to maximize yield and minimize the formation of impurities.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
The three-dimensional shape and flexibility of a molecule, known as its conformation, play a significant role in its biological activity and physical properties. Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules.
For this compound, MD simulations can reveal how the molecule flexes and changes shape in different environments, such as in a solvent or when interacting with a biological target. This is particularly important for understanding how it might bind to a protein's active site. For example, studies on similar heterocyclic compounds have utilized MD simulations to investigate their binding stability within enzyme active sites. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the ligand-protein complex is often analyzed to assess the stability of the binding pose over the simulation time. researchgate.net
In the context of ligand binding, MD simulations can model the process of this compound approaching and fitting into a binding pocket. These simulations can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov This detailed understanding of binding dynamics is invaluable for the rational design of more potent and selective molecules.
AI-Assisted Reaction Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling faster and more efficient reaction design and optimization. beilstein-journals.org These technologies can analyze vast amounts of chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.
| Entry | Solvent | Temperature (°C) | Catalyst | Base | Predicted Yield (%) | Predicted Purity (%) |
| 1 | Dichloromethane | 0 | None | Triethylamine | 75 | 90 |
| 2 | Methanol (B129727) | 25 | Pd(OAc)2 | Na2CO3 | 82 | 95 |
| 3 | Toluene | 80 | CuI | K3PO4 | 65 | 88 |
| 4 | Acetonitrile (B52724) | 50 | NiCl2(dppp) | DBU | 88 | 97 |
This table demonstrates how AI models can explore a wide parameter space to identify conditions that are predicted to maximize both yield and purity, thereby guiding experimental efforts.
Research Applications of 2 Chloro 4 Methoxypyrimidin 5 Ol Scaffolds
Medicinal Chemistry Research and Drug Discovery Pipeline
The unique structural features of the 2-chloro-4-methoxypyrimidin-5-ol scaffold make it a valuable starting point in the drug discovery process. Its reactive chlorine atom allows for facile modification, enabling the synthesis of extensive compound libraries for screening and optimization.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies are crucial in optimizing their therapeutic potential.
For instance, research into a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents revealed key SAR insights. nih.gov It was discovered that for the 2-heteroaryl group, the highest activity was achieved when the heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine (B1678525) core. nih.gov This finding highlights the importance of the spatial arrangement of atoms for biological function. The SAR for other parts of the molecule in this series was found to be similar to that of previously reported nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines and 2-cyanoaminopyrimidines. nih.gov
In another study focusing on antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized. nih.gov The SAR analysis indicated that the presence of an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov
These examples underscore the power of SAR studies in rationally designing more potent and selective bioactive compounds based on the this compound scaffold.
Design of Enzyme Inhibitors (e.g., Kinases, other relevant enzymes)
The this compound scaffold has proven to be a valuable framework for designing potent enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
A notable example is the development of CHMFL-ALK/EGFR-050, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov Starting from an existing ALK inhibitor, researchers developed this compound which effectively inhibited various drug-resistant mutants of both ALK and EGFR. nih.gov This demonstrates the utility of the pyrimidine scaffold in creating targeted therapies capable of overcoming clinical resistance.
Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the adenine (B156593) ring of ATP, represent another important class of kinase inhibitors derived from a related pyrimidine core. nih.gov Their ability to mimic ATP binding allows them to effectively interact with the hinge region of the kinase domain. nih.gov This has led to the development of clinically successful drugs like ibrutinib (B1684441), a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers. nih.gov The success of these compounds has spurred further research into second-generation inhibitors with improved selectivity and reduced off-target effects. nih.gov
Furthermore, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov The most active compound in this series showed significantly greater inhibitory potential than the standard drug, acarbose, highlighting its potential for the management of type 2 diabetes. nih.gov
| Enzyme Target | Inhibitor Scaffold | Therapeutic Area | Key Findings |
| ALK/EGFR | 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | Cancer (NSCLC) | Potent dual inhibitor capable of overcoming various drug-resistant mutants. nih.gov |
| Kinases (e.g., BTK) | Pyrazolo[3,4-d]pyrimidine | Cancer | Acts as an ATP mimic, leading to the development of approved drugs like ibrutinib. nih.gov |
| α-Glucosidase/α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Diabetes | Derivatives showed potent inhibitory activity, surpassing that of the standard drug acarbose. nih.gov |
In vitro Investigation of Antimicrobial and Antifungal Activities
The this compound scaffold and its analogs have been investigated for their potential to combat microbial and fungal infections.
In the realm of antifungal research, a study on 2-chloro-5-trifluoromethoxybenzeneboronic acid demonstrated its efficacy against Geotrichum candidum, the fungus responsible for sour rot in Xiaozhou mustard root tubers. nih.govresearchgate.net A concentration of 0.25 mg/mL was found to completely inhibit mycelial growth and spore germination. nih.govresearchgate.net Further investigation revealed that the compound disrupts the integrity of the plasma membrane and mitochondria, leading to reduced respiratory function and energy production in the fungal cells. nih.govresearchgate.net
Another study explored the antifungal properties of 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC), which demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com Similarly, 5-aminoimidazole-4-carbohydrazonamide derivatives have shown antifungal activity against Candida species, with their mechanism of action linked to the induction of oxidative stress. nih.gov
On the antibacterial front, while some pyrimidine derivatives have been screened, they have shown weak to moderate activity, primarily against Gram-positive bacteria like Staphylococcus aureus and MRSA. nih.gov This suggests that further optimization of the scaffold is necessary to develop potent antibacterial agents.
| Organism | Compound/Scaffold | Key Findings |
| Geotrichum candidum | 2-chloro-5-trifluoromethoxybenzeneboronic acid | Completely inhibited mycelial growth and spore germination at 0.25 mg/mL. nih.govresearchgate.net |
| Aspergillus niger, Candida albicans | 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Showed strong antifungal inhibition. jmchemsci.com |
| Candida species | 5-aminoimidazole-4-carbohydrazonamide derivatives | Antifungal effect linked to the generation of reactive oxygen species. nih.gov |
| Staphylococcus aureus, MRSA | Ciprofloxacin-related NCI compounds | Exhibited moderate to good activity. nih.gov |
Exploration of Anti-inflammatory and Antioxidant Properties in Pre-clinical Models
Derivatives containing the pyrimidine scaffold have been explored for their potential to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.
Research has shown that various phenolic compounds, including those with a 2-methoxyphenol moiety, possess antioxidant properties. researchgate.net The antioxidant activity of these compounds is often evaluated using assays such as DPPH, ABTS, and ORAC. researchgate.net For instance, a study on the fractions of Chlorella vulgaris extract identified several compounds with significant antioxidant activity, with some fractions showing IC50 values comparable to standard antioxidants like BHT and Vitamin C. nih.gov
In the context of anti-inflammatory action, natural compounds like pinocembrin, a flavanone, have demonstrated the ability to reduce pro-inflammatory cytokines by inhibiting key signaling pathways such as MAPKs and NF-κB. mdpi.com While not directly a this compound derivative, the principles of targeting inflammatory pathways are relevant to the broader field of medicinal chemistry.
The antioxidant potential of coumarin (B35378) derivatives has also been highlighted, with compounds like 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) showing strong radical scavenging activity. jmchemsci.com This activity is attributed to the compound's ability to neutralize free radicals through multiple mechanisms. jmchemsci.com
Development of Potential Antimalarial Agents (hybrid scaffolds)
The fight against malaria, a disease plagued by drug resistance, has led to innovative strategies in drug design, including the development of hybrid molecules. nih.gov The 4-aminoquinoline (B48711) scaffold, a key component of the long-standing antimalarial drug chloroquine (B1663885), is a common precursor for creating these hybrid compounds. nih.govmdpi.com
The hybridization approach involves covalently linking two or more pharmacophores to create a single molecule with enhanced efficacy. nih.govmdpi.com This strategy aims to overcome resistance mechanisms and target multiple pathways within the malaria parasite. One such approach involves combining a trioxane (B8601419) or trioxolane motif with a quinoline (B57606) entity to form "trioxaquines" or "trioxolaquines". nih.gov These hybrid molecules have shown potent antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov
Similarly, hybrids of 4-aminoquinoline and pyrimidine have been synthesized and evaluated for their antimalarial activity. mdpi.com Some of these compounds exhibited significantly greater efficacy than chloroquine and pyrimethamine (B1678524) against certain strains of the parasite. mdpi.com The electronegativity of the quinoline scaffold is thought to enhance the antimalarial activity of these hybrids. mdpi.com
| Hybrid Scaffold | Components | Key Findings |
| Trioxaquines/Trioxolaquines | Trioxane/Trioxolane + Quinoline | Potent activity against both chloroquine-sensitive and -resistant P. falciparum. nih.gov |
| 4-Aminoquinoline-Pyrimidine Hybrids | 4-Aminoquinoline + Pyrimidine | Some compounds were 6–8 times more effective than chloroquine against the D6 strain. mdpi.com |
| Quinoline-Trioxolane Hybrids | Quinoline + 1,2,4-Trioxane/1,2,4,5-Tetraoxane | Effective against both exoerythrocytic and erythrocytic forms of malaria parasites. mdpi.com |
Research into Antitumor Agents and Associated Molecular Mechanisms
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent antitumor activity through various molecular mechanisms.
As previously mentioned, 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been developed as anti-cancer agents. nih.gov A lead compound from this series, PTI-868, showed significant tumor growth inhibition in several nude mouse xenograft models and was selected for preclinical development. nih.gov Notably, these 2-heteroarylpyrimidines were found to overcome multidrug resistance mediated by P-glycoprotein (Pgp). nih.gov
The molecular hybridization strategy is also being employed to create novel anticancer therapeutics. mdpi.com For example, combining a chloroquinoline moiety with a benzimidazole (B57391) core has yielded hybrids with antiproliferative activity. mdpi.com Molecular docking studies suggest that these compounds can inhibit tyrosine kinases like the epidermal growth factor receptor (EGFR), thereby blocking signaling pathways that promote cell proliferation. mdpi.com
Furthermore, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for developing kinase inhibitors for oncology. nih.gov Their structural similarity to adenine allows them to effectively target the ATP-binding site of various oncogenic kinases. nih.gov This has led to the clinical success of drugs like ibrutinib for B-cell malignancies. nih.gov
The antitumor potential of ligustrazine diselenide derivatives has also been investigated. mdpi.com One such compound exhibited remarkable cytotoxic effects on A549 lung cancer cells, inducing apoptosis and inhibiting cell proliferation, migration, and invasion. mdpi.com
| Antitumor Agent Scaffold | Proposed Mechanism of Action | Key Findings |
| 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines | Inhibition of tumor growth | Overcomes Pgp-mediated multidrug resistance; lead compound PTI-868 advanced to preclinical development. nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Inhibition of tyrosine kinases (e.g., EGFR) | Demonstrates antiproliferative activity against cancer cells. mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Kinase inhibition (ATP-competitive) | Led to the development of clinically approved anticancer drugs like ibrutinib. nih.gov |
| Ligustrazine diselenide derivatives | Induction of apoptosis, inhibition of proliferation and invasion | Showed significant cytotoxic effects against lung cancer cells. mdpi.com |
Agrochemical Research and Development
The pyrimidine core is a prominent feature in many commercially successful agrochemicals. The specific substitutions present in this compound make it an attractive starting point for the synthesis of new and effective agricultural products.
Insecticidal Compound Research
The development of new insecticides is crucial to combat pest resistance and to provide more environmentally benign solutions. Pyrimidine derivatives are a well-established class of insecticides, and researchers continuously explore new variations to enhance their efficacy and spectrum of activity. researchgate.netacs.org The this compound scaffold can be utilized in the synthesis of novel pyrimidine-based insecticides. The presence of the chloro and methoxy (B1213986) groups offers sites for chemical modification to optimize the insecticidal properties of the resulting compounds.
Research in this area often involves the synthesis of a library of derivatives where the chloro or methoxy group is substituted with various other functional groups. These new compounds are then screened for their insecticidal activity against a range of pest insects. For instance, the modification of the pyrimidine ring has been shown to be a successful strategy in developing potent insecticides. researchgate.net The ultimate goal is to identify compounds with high insecticidal activity, low toxicity to non-target organisms, and favorable environmental degradation profiles.
Plant Growth Regulator Studies
Beyond pest control, pyrimidine derivatives have also shown significant potential as plant growth regulators. google.comwipo.int These compounds can influence various physiological processes in plants, such as root development, shoot elongation, and flowering time. The unique structure of this compound provides a template for creating new molecules that can modulate plant growth. For example, derivatives of pyrimidine have been synthesized and tested for their ability to act as plant growth regulators, with some showing promising activity. publish.csiro.auresearchgate.net
The research process typically involves synthesizing derivatives of this compound and then applying them to various plant species under controlled conditions. Scientists then observe and quantify the effects on different growth parameters. This research can lead to the development of products that enhance crop yields, improve stress tolerance, or manipulate plant architecture for easier harvesting. The disruption of pyrimidine biosynthesis has been identified as a novel mechanism of herbicide action, highlighting the importance of this pathway as a target for agrochemicals. nih.gov
Advanced Materials Science and Supramolecular Chemistry Applications
The electronic and structural properties of pyrimidine derivatives make them suitable for applications in materials science, particularly in the development of organic electronic devices and functional materials.
Role in Molecular Wires and Light-Emitting Devices
Pyrimidine-based compounds have been investigated for their potential use in organic light-emitting devices (OLEDs) and other organic electronic applications. researchgate.netnih.govspiedigitallibrary.orgspiedigitallibrary.org The electron-deficient nature of the pyrimidine ring makes it a good electron acceptor, a desirable property for materials used in the electron transport layers of OLEDs. spiedigitallibrary.org By incorporating the this compound scaffold into larger conjugated systems, it is possible to create materials with tailored electronic and photophysical properties.
The synthesis of such materials often involves coupling the pyrimidine unit with other aromatic or heterocyclic moieties to create extended π-conjugated systems. These "molecular wires" can facilitate the transport of charge carriers (electrons and holes) within an electronic device. The methoxy and chloro substituents on the pyrimidine ring can be used to fine-tune the energy levels of the molecular orbitals, thereby influencing the light-emitting properties of the final material. nih.gov
Ligand Design for Metal Complexation
The nitrogen atoms within the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a valuable component in the design of ligands for metal complexes. acs.org The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, unique magnetic behavior, and luminescence. researchgate.netresearchgate.netekb.eg
The design of these ligands involves modifying the this compound scaffold to include additional coordinating groups, which can bind to a metal center in a specific geometry. The electronic properties of the pyrimidine ring, influenced by the chloro and methoxy groups, can affect the stability and reactivity of the resulting metal complex. These complexes have potential applications in areas such as catalysis, sensing, and the development of new materials with specific magnetic or optical properties. acs.org
Intermediate in the Synthesis of Diverse Organic Molecules
Perhaps the most significant role of this compound is as a versatile intermediate in organic synthesis. sigmaaldrich.com The presence of multiple reactive sites on the molecule allows for a wide array of chemical transformations, making it a valuable starting material for the construction of more complex molecules. The chloro group, in particular, is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.
Intellectual Property Landscape and Research Trends
Patent Analysis of Synthesis Routes for Pyrimidine (B1678525) Derivatives
The synthesis of substituted pyrimidines is a well-established but continually evolving field, with numerous patented methodologies. These routes are critical for creating novel derivatives, including those structurally related to 2-Chloro-4-methoxypyrimidin-5-ol. The primary strategies often involve the condensation of a three-carbon component with a source of amidine, such as urea (B33335) or guanidine (B92328). gsconlinepress.comresearchgate.net
Patents in this area focus on improving yield, purity, and scalability, and on introducing diverse functional groups onto the pyrimidine core. For instance, processes for preparing chlorinated pyrimidines are of significant industrial interest. One patented method describes the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) using phosgene (B1210022) as a chlorinating agent in the presence of a base like a tertiary amine. google.com Another patent details the conversion of 4-chloro-6-methoxypyrimidine (B185298) to 4,6-dichloropyrimidine, a reaction that highlights the manipulation of alkoxy and chloro substituents on the pyrimidine ring. google.com
The synthesis of 2-chloropyrimidine (B141910) itself has been the subject of various patents, often starting from dicyandiamide (B1669379) or guanidine salts which undergo cyclization reactions. patsnap.com These foundational patents provide the basis for creating more complex structures. For example, a patented synthesis of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide starts with 2-chloropyrimidine as the key raw material, demonstrating its utility as a versatile intermediate. patsnap.com
Recent synthetic methodologies captured in patent literature include multicomponent reactions and cross-coupling techniques. The Sonogashira coupling, for example, has been used to synthesize 2,4,6-trisubstituted pyrimidines from acid chlorides and terminal alkynes. researchgate.net Such modern methods allow for the efficient construction of complex pyrimidine libraries for biological screening.
Below is a table summarizing selected patents for the synthesis of pyrimidine derivatives, showcasing the variety of precursors and reaction types.
| Patent Number | Title/Subject | Synthesis Strategy | Starting Materials | Ref |
| US5750694 | Process for preparing 4,6-dichloropyrimidine | Chlorination using phosgene | 4,6-dihydroxypyrimidine | google.com |
| CN109467536A | Method for synthesizing 2-chloro/hydroxypyrimidine-5-carboxylic acid | Reaction with an active metallic reagent followed by carboxylation | 2-chloro-5-bromopyrimidine | patsnap.com |
| US8314249B2 | Process for the preparation of a thiazolo-pyrimidine derivative | Multi-step synthesis involving the formation of a thiazole (B1198619) ring fused to a pyrimidine precursor | 4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazole intermediate | google.com |
| EP0183289A1 | Process for preparing pyrimidine | Gas-phase catalytic deamination | 2-aminopyrimidine (B69317) | epo.org |
| US6710052B2 | Pyrimidine compounds for anti-cancer use | Reaction of pyrimidine and amine compounds, optionally with a base | Pyrimidines of formula (II) and compounds of formula (III) | google.com |
Patenting Trends in Bioactive Pyrimidine Scaffolds
The pyrimidine scaffold is a privileged structure in drug discovery, leading to significant patenting activity across a wide range of therapeutic areas. nih.gov A review of patent literature shows a consistent focus on pyrimidine derivatives as anticancer agents, owing to their ability to act as kinase inhibitors and antimetabolites. nih.govscinito.airesearchgate.net
From 2009 to 2014, a notable surge in patents for pyrimidine-based anticancer agents was observed, with 59 patents published in this period alone, indicating a high level of interest from researchers globally. nih.govresearchgate.net This trend has continued, with pyrimidines being investigated as inhibitors of key cancer-related targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases. nih.govgoogle.comnih.gov Patents often claim novel pyrimidine structures, their use in treating proliferative diseases, and pharmaceutical compositions containing them. google.comgoogle.com
Beyond oncology, patenting trends show a diversification of applications for bioactive pyrimidines. There is a substantial body of patents covering their use as:
Antiviral agents: Targeting a wide array of viruses including HIV, hepatitis, and influenza. nih.gov
Antifungal agents: With some patented compounds showing activity comparable or superior to existing drugs like Fluconazole. nih.gov
CNS agents: For treating neurodegenerative diseases by targeting enzymes like LRRK2. nih.gov
Pesticides: For controlling parasites in agriculture and on animals. google.comwipo.int
The assignees of these patents are diverse, including large pharmaceutical companies, biotechnology firms, and academic institutions, reflecting the broad interest in this chemical class.
The following table illustrates the patenting trends for bioactive pyrimidine scaffolds across different therapeutic areas.
| Therapeutic Area | Key Molecular Targets/Mechanisms | Representative Patent Assignees (Illustrative) | Key Patenting Focus | Ref |
| Oncology | EGFR, CDK, TIE-2/VEGFR-2, Aurora Kinase Inhibitors | AstraZeneca, Incyte Corporation, Bayer, Daiichi Sankyo | Novel substituted pyrimidines, combination therapies, treatment of proliferative diseases | google.comgoogle.comgoogle.comgoogle.com |
| Antiviral | Reverse Transcriptase, Protease, Polymerase | Various (as per SciFinder database search) | Broad-spectrum antiviral activity, treatment for HIV, HCV, Influenza | nih.gov |
| Antifungal | Not specified in detail | Not specified in detail | Novel sulfonamide-pyrimidine hybrids with high potency | nih.gov |
| Neurological Disorders | LRRK2 Kinase | Not specified in detail | Brain-penetrating LRRK2 inhibitors for neurodegenerative diseases | nih.gov |
| Pesticidal | Not specified in detail | Bayer CropScience, Novartis | Control of ectoparasites on animals, agricultural applications | google.comwipo.int |
Emerging Research Directions from Recent Patent Filings
Recent patent filings point towards several emerging research directions for pyrimidine derivatives. These trends indicate where the field is heading in terms of both chemical innovation and therapeutic application.
One significant trend is the development of pyrimidine derivatives with highly specific and often dual-action mechanisms. For instance, recent research has focused on creating dual EGFR/HDAC inhibitors, combining two distinct anticancer mechanisms into a single molecule. nih.gov This approach, reflected in recent patent applications, aims to overcome drug resistance and improve therapeutic efficacy.
Another emerging area is the use of deuterated pyrimidines. A patent by the Dai group disclosed the use of pyrimidines with deuterated substituents to target CDKs. nih.gov The strategic incorporation of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This represents a subtle but important direction in optimizing pyrimidine-based drug candidates.
Furthermore, there is a growing interest in novel heterocyclic systems that incorporate a pyrimidine ring. The synthesis of fused systems like thieno[3,2-d]pyrimidines and nih.govgoogle.comresearchgate.nettriazolo[1,5-a]pyrimidines is being actively explored. gsconlinepress.commdpi.com These complex scaffolds offer new three-dimensional structures that can interact with biological targets in novel ways, opening up possibilities for treating diseases that have been difficult to address with existing chemotypes. The patenting of such fused systems for applications ranging from anticancer to anti-HIV therapies highlights this trend. gsconlinepress.com
Finally, the application of innovative synthetic methods, such as microwave-assisted synthesis, is enabling the rapid generation of diverse pyrimidine libraries. mdpi.com This acceleration of the discovery process allows researchers to explore the structure-activity relationships of new pyrimidine scaffolds more efficiently, paving the way for the next generation of pyrimidine-based therapeutics.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 2-Chloro-4-methoxypyrimidin-5-ol?
- Methodology :
- Protective Group Strategies : Use protective groups (e.g., benzyloxy) to prevent undesired reactions during functionalization, particularly at the hydroxyl or methoxy positions .
- Cyclization and Solvent Selection : Optimize cyclization reactions using ethanol or methanol as solvents under controlled heating (e.g., 60–80°C) to promote ring closure .
- Purification : Employ recrystallization or column chromatography to isolate high-purity products, as described in pyrimidine derivative syntheses .
- Data Table :
| Reaction Step | Common Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Ethanol, 70°C, 12h | Use inert atmosphere to reduce oxidation |
| Substitution | Cl₂, H₂O₂ | Monitor pH for selectivity |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- NMR Analysis : Assign peaks for methoxy (δ ~3.8 ppm, singlet), hydroxyl (δ ~10–12 ppm, broad), and aromatic protons (δ ~6.5–8.5 ppm) to verify substitution patterns .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 175.6 for C₅H₆ClN₂O₂) and detect impurities via fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental data with reported pyrimidine crystal structures .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen, methoxy) influence the biological activity of this compound analogs?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or methoxy with methyl) and test against targets (e.g., kinases, microbial enzymes). Use the following template for analysis :
| Compound | Substituent (Position) | IC₅₀ (Enzyme X) | LogP |
|---|---|---|---|
| 2-Cl-4-OMe-5-OH | Cl (2), OMe (4) | 0.45 µM | 1.2 |
| 2-F-4-OMe-5-OH | F (2) | 1.2 µM | 1.0 |
- Computational Modeling : Apply DFT calculations to correlate electronic effects (e.g., Hammett σ values) with activity trends .
Q. How can reaction conditions be optimized to resolve low yield or impurity issues in the synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Nb₂O₅ for Friedel-Crafts reactions) to identify optimal parameters .
- In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust reaction time dynamically .
- Byproduct Analysis : Characterize impurities (e.g., di-chlorinated byproducts) via LC-MS and modify halogenation stoichiometry .
Q. How to address contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Methodology :
- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀, cell lines) and normalize variables (e.g., assay pH, solvent DMSO%) to identify confounding factors .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., cytotoxicity) assays to confirm target specificity .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model transition states for SNAr reactions at the C2-Cl position to predict regioselectivity .
- Docking Studies : Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., C4 vs. C6) .
- QSPR Models : Correlate substituent descriptors (e.g., σ⁺, π) with experimental reaction rates for predictive optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
